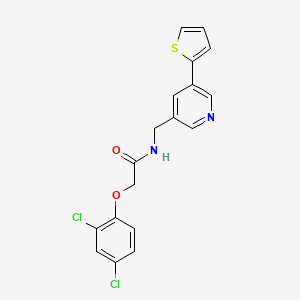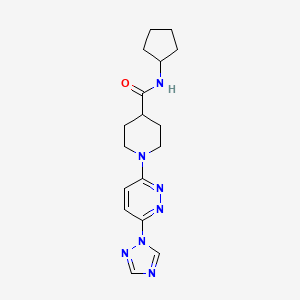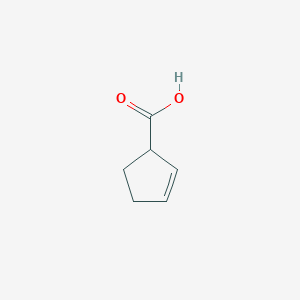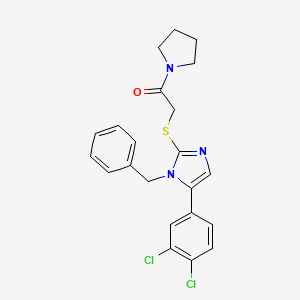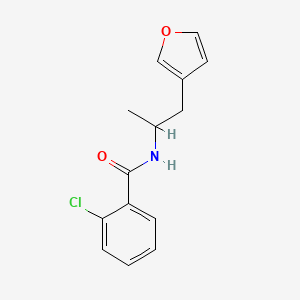![molecular formula C11H8F3I B2746356 1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287274-25-1](/img/structure/B2746356.png)
1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane, also known as TFBC, is a bicyclic compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in preclinical studies. In
Mecanismo De Acción
The mechanism of action of 1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to activate the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in preclinical studies. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the exact biochemical and physiological effects of this compound are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane has several advantages for lab experiments, including its moderate to good yield in synthesis, and its potential as a therapeutic agent for various diseases. However, this compound also has limitations, such as its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for 1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane research. One direction is to further investigate the mechanism of action of this compound, in order to better understand its effects on the body. Another direction is to study the potential of this compound as a therapeutic agent for other diseases, such as Parkinson's disease. Additionally, the development of more efficient synthesis methods for this compound could lead to increased availability for research and potential clinical use.
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential for clinical use.
Métodos De Síntesis
1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane has been synthesized using different methods, including the reaction of 1-iodo-3-bromobicyclo[1.1.1]pentane with 2,3,5-trifluorophenylmagnesium bromide, and the reaction of 1-iodo-3-chlorobicyclo[1.1.1]pentane with 2,3,5-trifluorophenylboronic acid in the presence of a palladium catalyst. These methods have yielded this compound in moderate to good yields.
Aplicaciones Científicas De Investigación
1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane has been studied for its potential as an analgesic, anti-inflammatory, and anti-cancer agent. In preclinical studies, this compound has shown promising results in reducing pain and inflammation, and inhibiting the growth of cancer cells. This compound has also been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3I/c12-6-1-7(9(14)8(13)2-6)10-3-11(15,4-10)5-10/h1-2H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUFUFFXJBSRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C(=CC(=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

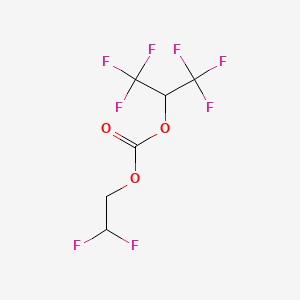
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2746277.png)
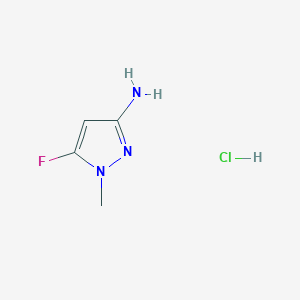
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2746279.png)
![3-(4-fluorophenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2746280.png)
![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate](/img/structure/B2746281.png)
